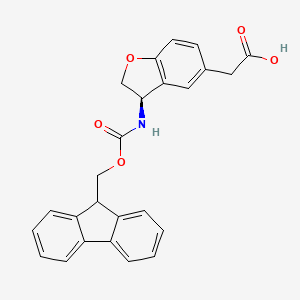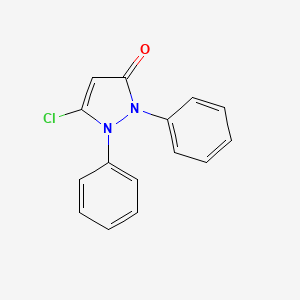
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This particular compound is characterized by the presence of a chlorine atom and two phenyl groups attached to the pyrazoline ring. Pyrazolines and their derivatives are known for their wide range of pharmacological activities and are used in various fields, including pharmaceuticals and agriculture .
Vorbereitungsmethoden
The synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of chalcones with hydrazine derivatives under specific conditions. For instance, heating chalcones with hydrazine in the presence of a solvent like dioxane can yield pyrazoline derivatives . Another approach involves the use of diazo compounds or hydrazones as starting materials. Industrial production methods often focus on greener and more economical synthesis strategies, utilizing metal catalysts or nitrile imines .
Analyse Chemischer Reaktionen
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, diazo compounds, and metal catalysts. For example, the compound can be oxidized to form pyrazolone derivatives or reduced to yield dihydropyrazolines. Substitution reactions often involve the replacement of the chlorine atom with other functional groups, leading to the formation of diverse pyrazoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazoline derivatives are investigated for their potential as pharmacological agents, including anti-inflammatory, analgesic, and antipsychotic properties . The compound is also used in the agricultural sector for the development of agrochemicals .
Wirkmechanismus
The mechanism of action of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. Pyrazoline derivatives are known to inhibit enzymes or receptors involved in various biological processes. For instance, some pyrazolines act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be compared with other similar compounds, such as 3-Methyl-1-phenyl-2-pyrazolin-5-one and 1,3-Diphenyl-1H-pyrazol-5-one . These compounds share the pyrazoline or pyrazolone core structure but differ in their substituents. The presence of the chlorine atom and two phenyl groups in 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- makes it unique and contributes to its distinct chemical and pharmacological properties .
Eigenschaften
CAS-Nummer |
37585-37-8 |
|---|---|
Molekularformel |
C15H11ClN2O |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
5-chloro-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C15H11ClN2O/c16-14-11-15(19)18(13-9-5-2-6-10-13)17(14)12-7-3-1-4-8-12/h1-11H |
InChI-Schlüssel |
DVWNJXRYTFAXBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


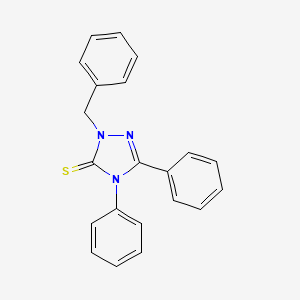
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)


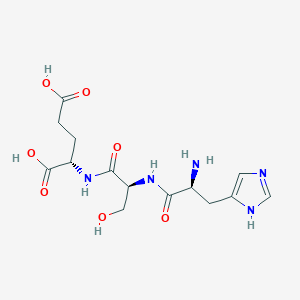
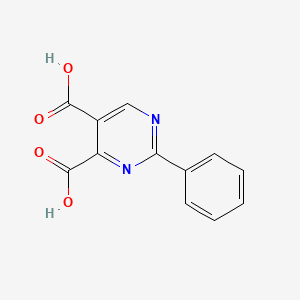
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)

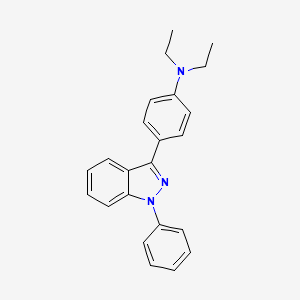


![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
